2-Cyclopropylamino-pyrimidine-4-carbaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde typically involves the reaction of cyclopropylamine with pyrimidine-4-carbaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylamino-pyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: 2-Cyclopropylamino-pyrimidine-4-carboxylic acid.
Reduction: 2-Cyclopropylamino-pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropylamino-pyrimidine-4-carbaldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a reagent in the study of protein structures and functions.
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biochemical Studies: Used in various biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Cyclopropylamino-pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. It can also interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
2-Cyclopropylamino-pyrimidine-4-carbaldehyde can be compared with other similar compounds, such as:
2-Amino-4-pyrimidinecarbaldehyde: Lacks the cyclopropyl group, resulting in different reactivity and applications.
2-Cyclopropylamino-6-methylpyrimidine-4-carbaldehyde: Contains an additional methyl group, which can affect its chemical properties and biological activity.
Properties
IUPAC Name |
2-(cyclopropylamino)pyrimidine-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-5-7-3-4-9-8(11-7)10-6-1-2-6/h3-6H,1-2H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJHVWLAGLLEAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652328 | |
Record name | 2-(Cyclopropylamino)pyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948549-74-4 | |
Record name | 2-(Cyclopropylamino)pyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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